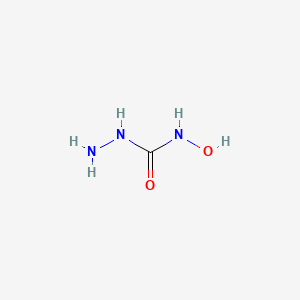

N-hydroxy-1-hydrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-1-hydrazinecarboxamide is a versatile compound with significant importance in organic synthesis and drug discovery. It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1-hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The reaction is often conducted in large reactors with precise temperature and pH control to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

N-hydroxy-1-hydrazinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various bioactive compounds, such as anti-cancer, anti-inflammatory, antibacterial, and antifungal agents. These products are of significant interest in medicinal chemistry and drug discovery .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-hydroxy-1-hydrazinecarboxamide has been investigated for its anticancer properties. Research indicates that derivatives of this compound can interact with DNA, potentially leading to the development of novel anticancer agents. Molecular docking studies have demonstrated that synthesized analogs show significant binding affinity to various cancer receptors, suggesting their potential as effective drugs in cancer therapy .

Key Findings:

- Binding Studies: Compounds derived from NHHC exhibited strong interactions with DNA, characterized by hyperchromism and bathochromic shifts in electronic absorption spectroscopy .

- Molecular Docking: The synthesized compounds showed favorable binding energies and pharmacokinetic profiles, indicating their suitability for drug development .

Antimicrobial Properties

NHHC and its derivatives have shown promising antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies highlight that modifications to the NHHC framework can enhance its efficacy against specific bacterial strains .

Case Study:

- In Vitro Testing: A series of NHHC derivatives were tested against common bacterial strains, demonstrating significant inhibition zones, which were correlated with their structural features .

Crosslinking Agent

NHHC is utilized as a crosslinking agent in the production of polymers, particularly in adhesives and resins. Its ability to form stable crosslinks enhances the mechanical properties of polymeric materials, making them suitable for various industrial applications .

Applications:

- Adhesives: Used in formulating high-performance adhesives that require durability and resistance to environmental factors.

- Coatings: Enhances the performance of coatings by improving adhesion and resistance to solvents.

Biosensing Technologies

Research has explored the use of NHHC in developing biosensors for detecting environmental pollutants. Its chemical properties allow it to interact with specific analytes, providing a basis for sensitive detection methods .

Research Highlights:

- Sensor Development: Interdisciplinary projects have focused on synthesizing NHHC-based sensors capable of monitoring pollutants in urban ecosystems, contributing to environmental protection efforts .

Mecanismo De Acción

The precise mechanism of action for N-hydroxy-1-hydrazinecarboxamide is not entirely elucidated. it is believed to act as a proton donor, facilitating the synthesis of a diverse range of bioactive compounds. Animal studies have indicated that it exhibits inhibitory effects on cancer cell growth, reduces inflammation, and enhances the production of specific proteins involved in cell signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-hydroxy-1-hydrazinecarboxamide include:

- Hydrazinecarboxamide

- Hydroxylamine

- Semicarbazide

Comparison

Compared to these similar compounds, this compound is unique due to its versatility in synthesizing a wide array of bioactive compounds. Its ability to act as a proton donor and its inhibitory effects on cancer cell growth and inflammation make it a valuable compound in medicinal chemistry and drug discovery .

Actividad Biológica

N-hydroxy-1-hydrazinecarboxamide (NHH), with the molecular formula CH₅N₃O₂, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological systems, and its potential therapeutic applications.

NHH exhibits a multifaceted mechanism of action, primarily through its interactions with various enzymes and cellular pathways:

- Enzyme Inhibition : NHH has been shown to inhibit enzymes involved in critical biochemical pathways. For instance, it affects drug-metabolizing enzymes, enhancing the efficacy of certain drugs by modulating their metabolism.

- Oxidative Stress Modulation : The compound plays a role in reducing oxidative stress by interacting with reactive oxygen species (ROS), which can lead to cellular damage if not regulated.

- Cell Signaling Pathways : NHH influences cell signaling pathways that are crucial for cell growth and survival, particularly in cancer cells. Its ability to enhance the production of specific proteins involved in these pathways has been noted.

Anticancer Properties

NHH has demonstrated significant anticancer activity across various cancer cell lines. Studies indicate that it inhibits cancer cell growth by inducing apoptosis and disrupting cell cycle progression. In particular, research highlights its effectiveness against:

- Breast Cancer : NHH showed promising results in inhibiting the proliferation of breast cancer cells by modulating apoptotic pathways.

- Lung Cancer : It has been effective in reducing tumor size in animal models of lung cancer, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. It has shown effectiveness against:

- Mycobacterium tuberculosis : Some derivatives of NHH have been tested against drug-resistant strains of tuberculosis, demonstrating moderate inhibitory effects .

- Other Bacterial Strains : NHH's derivatives have been evaluated for their activity against various bacteria, showing potential as antimicrobial agents.

Case Studies

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that NHH significantly inhibited cell viability at concentrations ranging from 50 to 200 µM. The IC50 values varied across different types of cancer cells, suggesting a dose-dependent response .

- Animal Model Research : In vivo studies using mouse models indicated that treatment with NHH resulted in reduced tumor growth and improved survival rates compared to control groups. These studies also highlighted the compound's safety profile at therapeutic doses.

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of NHH indicates that it is rapidly absorbed and distributed within biological systems. However, dosage plays a crucial role in its efficacy:

- Threshold Effects : Higher doses have been associated with increased toxicity; thus, careful dosage management is essential to maximize therapeutic benefits while minimizing adverse effects.

- Long-term Effects : Longitudinal studies suggest that prolonged exposure can lead to cumulative effects on cellular functions, necessitating further investigation into its long-term safety and efficacy profiles.

Summary Table of Biological Activities

Propiedades

Número CAS |

21520-79-6 |

|---|---|

Fórmula molecular |

C13H13NO2 |

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

ethyl 4-methylquinoline-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |

Clave InChI |

OWRUVBQJRQRQPM-UHFFFAOYSA-N |

SMILES |

C(=O)(NN)NO |

SMILES canónico |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |

Key on ui other cas no. |

21520-79-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.